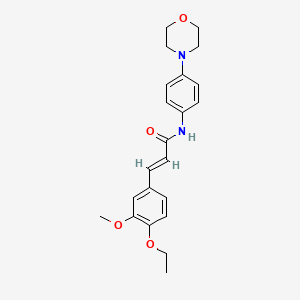
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of acrylamides, which are known to exhibit a range of biological activities.
Applications De Recherche Scientifique
Enamine Reactions with Acryloyl Chloride
The compound reacts with acryloyl chloride to produce substituted cyclohexenones, demonstrating its reactivity and potential for creating complex molecular structures (Hickmott & Sheppard, 1972).
Photoinitiators in Coatings
Photoinitiator Systems for UV-Curable Coatings
Research has explored copolymers that act as photoinitiators, particularly for UV-curable coatings, indicating the potential of the compound in photopolymerization applications (Angiolini et al., 1997).
Corrosion Inhibition
Corrosion Inhibition for Metals
Studies have investigated synthetic acrylamide derivatives as corrosion inhibitors for metals like copper in nitric acid solutions, demonstrating the compound's applicability in material preservation and industrial maintenance (Abu-Rayyan et al., 2022).
Polymerization and Material Science
Three-Component Wittig–SNAr Reactions
The compound has been involved in complex reactions to form intermediates potentially useful as kinase inhibitors, showcasing its utility in pharmaceutical and chemical synthesis (Xu et al., 2015).
Biocompatible Polymer Synthesis
Research has delved into the synthesis of biocompatible polymers using the compound, hinting at its potential applications in medical devices or drug delivery systems (Chua et al., 2012).
Anionic Polymerization of Acrylamides
The compound has been used in the polymerization of N,N-dialkylacrylamides, an essential process in creating various synthetic materials with specific properties (Kobayashi et al., 1999).
Chemical Synthesis and Modifications
Polymer-Bound Thiol Groups
The synthesis of polymers with pendant thiol groups involving the compound suggests its role in producing functional materials for chemical industries (Cesana et al., 2007).
Potassium Channel Opener Synthesis
It's used in synthesizing compounds with potassium channel opener activity, indicating its role in developing therapeutics for conditions like epilepsy or neurodegenerative diseases (L'Heureux et al., 2005).
Gas Hydrate Formation Prevention
Its derivatives have been studied for their role in preventing gas hydrate formation, a significant issue in the oil and gas industry (Rostami Khodaverdiloo et al., 2016).
Pharmaceutical Applications
Polymer-Drug Conjugates
The compound plays a role in the development of polymer-drug conjugates, a promising field for targeted drug delivery systems (Pitt & Shah, 1996).
Tyrosine Kinase Inhibitors Synthesis
Its derivatives have been used in synthesizing tyrosine kinase inhibitors, important in cancer treatment (Smaill et al., 2001).
Propriétés
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-28-20-10-4-17(16-21(20)26-2)5-11-22(25)23-18-6-8-19(9-7-18)24-12-14-27-15-13-24/h4-11,16H,3,12-15H2,1-2H3,(H,23,25)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSPMVBOOUPEMX-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-8-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2644726.png)
![Methyl 2-[1-[(2-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2644729.png)
![4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2644730.png)
![3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2644731.png)
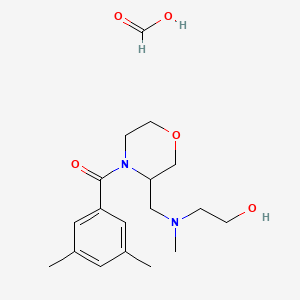
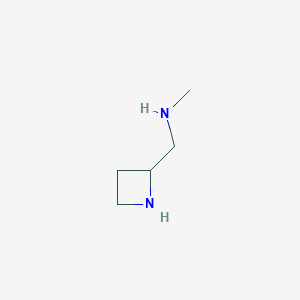
![6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2644735.png)
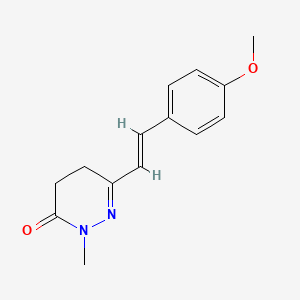
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2644737.png)
![3,4-dichloro-N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2644738.png)
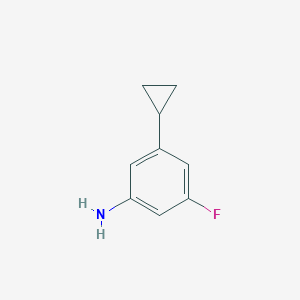
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2644740.png)

